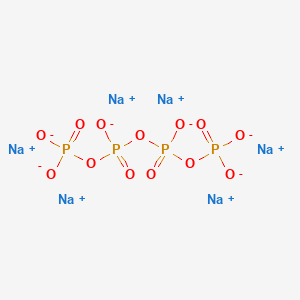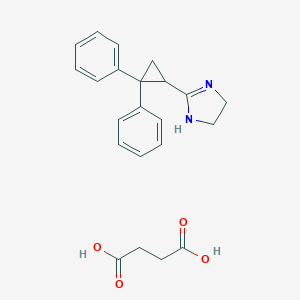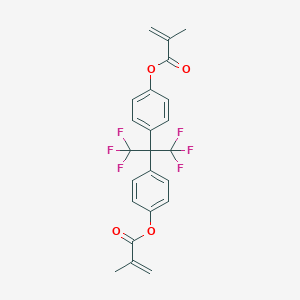![molecular formula C42H66N2O12 B012199 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one CAS No. 106909-37-9](/img/structure/B12199.png)
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes hydroxy, isopropylamino, and propoxymethyl groups attached to a phenyl ring, along with a propanone moiety. The maleate (2:1) indicates that the compound is in the form of a maleate salt, which can influence its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) involves multiple steps, starting with the preparation of the intermediate compounds. The key steps typically include:
Formation of the Hydroxy-Propoxy Intermediate: This step involves the reaction of a phenyl compound with a hydroxy-propoxy reagent under controlled conditions to introduce the hydroxy and propoxy groups.
Introduction of the Isopropylamino Group: The intermediate is then reacted with an isopropylamine derivative to introduce the isopropylamino group.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketone groups to alcohols.
Substitution: The isopropylamino and propoxymethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) involves its interaction with specific molecular targets. The hydroxy and isopropylamino groups can form hydrogen bonds with target molecules, while the propoxymethyl and propanone groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Hydroxy-3-(methylamino)propoxy)-3-(propoxymethyl)phenyl)propanone: Similar structure but with a methylamino group instead of an isopropylamino group.
1-(4-(2-Hydroxy-3-(ethylamino)propoxy)-3-(propoxymethyl)phenyl)propanone: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the maleate salt form can also affect its solubility and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-5-9-23-12-16-10-15(18(22)6-2)7-8-19(16)24-13-17(21)11-20-14(3)4;5-3(6)1-2-4(7)8/h2*7-8,10,14,17,20-21H,5-6,9,11-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQSBOWITCRVSF-WXXKFALUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106909-37-9 |
Source


|
| Record name | FP 33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106909379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)

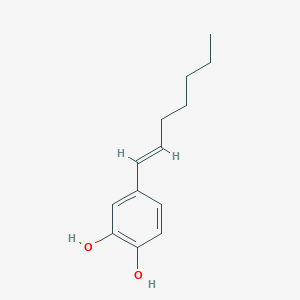
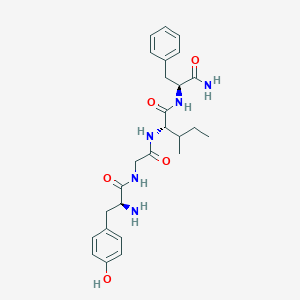
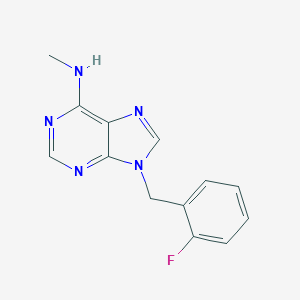
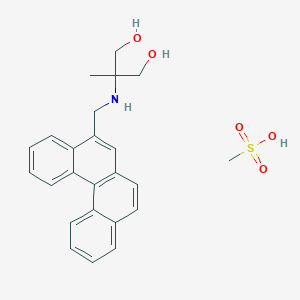
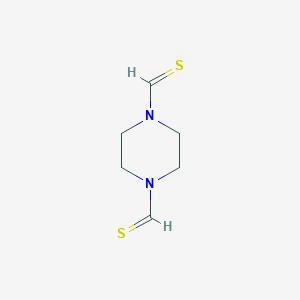

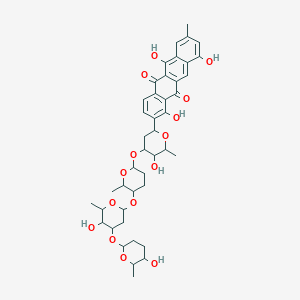
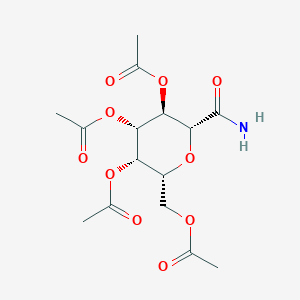
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
